molecular formula C12H7F3O2 B11869952 2-(Trifluoromethyl)naphthalene-3-carboxylic acid

2-(Trifluoromethyl)naphthalene-3-carboxylic acid

Cat. No.: B11869952
M. Wt: 240.18 g/mol
InChI Key: KBPDBCYMCFVLPX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-3-carboxylic acid: is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethyl group is attached to the second carbon and a carboxylic acid group is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where trifluoromethylbenzene is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)naphthalene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy. The carboxylic acid group can form hydrogen bonds with target proteins, contributing to binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)naphthalene-1-carboxylic acid

Uniqueness: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the naphthalene ring This arrangement can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated aromatic compounds

Biological Activity

2-(Trifluoromethyl)naphthalene-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, impart distinctive biological activities that are of significant interest for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H7F3O2
  • Molecular Weight : 252.18 g/mol
  • CAS Number : 405-72-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may lead to improved binding affinity to target proteins.

  • Enzyme Inhibition : This compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer signaling pathways. The trifluoromethyl moiety may stabilize interactions with the active sites of these enzymes, leading to effective inhibition.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Potential :
    • A study explored the effects of various trifluoromethylated compounds on cancer cell lines. This compound was found to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating moderate potency against tumor growth .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . This suggests a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15 µM (MCF-7 cells)
AntimicrobialMIC = 32-64 µg/mL
Enzyme InhibitionModerate inhibition

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with related compounds:

Table 2: Comparison of Trifluoromethylated Compounds

CompoundBiological ActivityReference
This compoundAnticancer, Antimicrobial
BAY-069 (Trifluoromethyl pyrimidinedione)BCAT1/2 inhibition
Trifluoromethanesulfonic acidAcylation catalyst

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-6-8-4-2-1-3-7(8)5-9(10)11(16)17/h1-6H,(H,16,17)

InChI Key

KBPDBCYMCFVLPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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